7-Methoxy-5H-pyrido[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound is characterized by a pyridoindole structure with a methoxy group at the 7th position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 7-Methoxy-5H-pyrido[3,2-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another approach includes the enantioselective Michael addition followed by reductive ring-expansion using DIBALH (diisobutylaluminum hydride) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methoxy-5H-pyrido[3,2-b]indole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
7-Methoxy-5H-pyrido[3,2-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of organic electroluminescent devices and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-5H-pyrido[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Methoxy-5H-pyrido[3,2-b]indole can be compared with other similar compounds such as:
5H-Pyrido[3,2-b]indole: This compound lacks the methoxy group, which can significantly alter its chemical and biological properties.
Indole derivatives: Various indole derivatives exhibit different biological activities and chemical properties depending on their substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-methoxy-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C12H10N2O/c1-15-8-4-5-9-11(7-8)14-10-3-2-6-13-12(9)10/h2-7,14H,1H3 |
InChI Key |
HDLUSVMXPOAFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.